2-(1H-Pyrazol-1-yl)pyrimidine

Perovskite Solar Cells Hole-Transport Materials Electrochemistry

2-(1H-Pyrazol-1-yl)pyrimidine (CAS 82882-56-2) is a heterocyclic compound consisting of a pyrimidine core substituted at the 2-position with a pyrazole ring. This dual heterocyclic architecture imparts distinct electronic and steric properties, making it a versatile scaffold in medicinal chemistry and a valuable ligand in coordination chemistry.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 82882-56-2
Cat. No. B3286537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-1-yl)pyrimidine
CAS82882-56-2
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)N2C=CC=N2
InChIInChI=1S/C7H6N4/c1-3-8-7(9-4-1)11-6-2-5-10-11/h1-6H
InChIKeyGDMBLTYGBYSZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-1-yl)pyrimidine (CAS 82882-56-2): Core Properties and Procurement Relevance


2-(1H-Pyrazol-1-yl)pyrimidine (CAS 82882-56-2) is a heterocyclic compound consisting of a pyrimidine core substituted at the 2-position with a pyrazole ring . This dual heterocyclic architecture imparts distinct electronic and steric properties, making it a versatile scaffold in medicinal chemistry and a valuable ligand in coordination chemistry [1]. The compound serves as a key intermediate for kinase inhibitors, anti-tubercular agents, and functional materials such as cobalt-based dopants for perovskite solar cells [1][2]. However, substitution position, heterocycle identity, and ligand coordination geometry profoundly affect downstream performance, meaning this specific regioisomer and heterocyclic combination cannot be freely replaced by structural analogs without quantitative justification [3].

2-(1H-Pyrazol-1-yl)pyrimidine: Why Simple In-Class Substitution Is Scientifically Unjustified


The 2-(1H-pyrazol-1-yl)pyrimidine scaffold exhibits regiospecific and heterocycle-specific performance that precludes simple replacement by the 4-pyrazolyl isomer, imidazolyl analogs, or other pyrazolopyrimidine cores [1][2]. Shifting the pyrazole attachment from the 2- to the 4-position of the pyrimidine ring dramatically alters antiulcer activity in rats [1]. Likewise, substituting the pyrazole moiety with an imidazole ring changes the coordination chemistry with Zn(II) from allowing a unique dinuclear complex to exclusively mononuclear species [3]. Furthermore, the tris[2-(1H-pyrazol-1-yl)pyrimidine]cobalt(III) complex MY11 achieves a redox potential of 1.27 V vs NHE—the deepest among all cobalt-based dopants for solar cells—a property directly attributable to the electron-withdrawing pyrimidine moiety in the 2-pyrazolyl ligand scaffold [4]. These examples demonstrate that minor structural perturbations cause quantifiably large performance shifts, mandating compound-specific sourcing for reproducible results.

2-(1H-Pyrazol-1-yl)pyrimidine: Head-to-Head Quantitative Evidence for Informed Procurement


Co(III) Complex Redox Potential: MY11 vs. Commercial Cobalt Dopants FK102 and FK209

The tris[2-(1H-pyrazol-1-yl)pyrimidine]cobalt(III) complex MY11 exhibits a redox potential of 1.27 V vs NHE, which is 210 mV deeper than the widely used commercial cobalt dopant FK102 (1.06 V vs NHE) and lies outside the typical range of cobalt polypyridine redox couples (0.34–1.20 V vs NHE) [1]. This enables MY11 to dope a broader range of hole-conductors, including those with deeper HOMO levels that are inaccessible to FK102 and FK209 [1]. A perovskite solar cell using MY11 achieved a power conversion efficiency of 12%, demonstrating the functional impact of this potential shift [1].

Perovskite Solar Cells Hole-Transport Materials Electrochemistry

Zn(II) Coordination Geometry: Pyrazolyl vs. Imidazolyl Ligand Differentiation

Under identical synthetic conditions, 2-(1H-pyrazol-1-yl)pyrimidine (pyrapyr) yields both the mononuclear complex [Zn(pyrapyr)₂Cl₂] (2) and the dinuclear complex [Zn₂(pyrapyr)₂(Cl)₄] (3) featuring simultaneous tetracoordinate and hexacoordinate Zn(II) centers—a coordination combination that is unprecedented for Zn(II) with bridging chlorido ligands [1]. In contrast, the analogous 2-(1H-imidazol-1-yl)pyrimidine (imipyr) forms only mononuclear [Zn(imipyr)₂Cl₂] (1) under the same conditions [1]. The dinuclear pyrapyr complex 3 also forms infinite 1D columns via double anion-π interactions, a supramolecular feature absent in the imipyr system [1].

Coordination Chemistry Crystal Engineering Ligand Design

Anti-Tubercular MIC: 2-(1H-Pyrazol-1-yl)pyrimidine Derivatives vs. Rifampicin

2-(1H-Pyrazol-1-yl)pyrimidine derivatives F-2, F-5, and F-9 demonstrated MIC values of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv in the MABA assay, compared to the first-line standard rifampicin at 3.12 µg/mL [1]. The remaining derivatives in the series showed MIC values ranging from 6.25 to 25 µg/mL, establishing a structure-activity relationship where the 2-pyrazolyl-pyrimidine core maintains consistent anti-mycobacterial activity within a narrow 2- to 8-fold window of the clinical standard [1]. Compound F-9 additionally demonstrated selectivity over the normal HEK293T cell line [1].

Anti-Tubercular Mycobacterium tuberculosis Drug Discovery

Anticancer Selectivity: 2-(1H-Pyrazol-1-yl)pyrimidine Derivatives P24 and P25 vs. Normal Cells

Among 27 synthesized 2-(1H-pyrazol-1-yl)pyrimidine derivatives, compounds P24 and P25 exhibited IC50 values of 1.71±0.03 µM and 5.61±0.38 µM, respectively, against oral squamous cell carcinoma SCC-25 cells, with corresponding cytotoxicity against normal HEK293T cells of 58.46±2.80 µM and 55.58±1.96 µM, yielding selectivity indices of ~34-fold and ~10-fold [1]. Molecular docking confirmed stable binding to the EGFR kinase domain (PDB 4ZAU), and SWISS ADME predictions indicated favorable drug-like pharmacokinetic profiles [1].

Anticancer EGFR Kinase Oral Squamous Cell Carcinoma

2-(1H-Pyrazol-1-yl)pyrimidine: Validated Application Scenarios from Quantitative Evidence


High-Voltage Perovskite Solar Cell Dopant Synthesis

2-(1H-Pyrazol-1-yl)pyrimidine serves as the ligand for the cobalt(III) complex MY11, which provides a redox potential of 1.27 V vs NHE—the deepest among all cobalt-based p-type dopants used in perovskite solar cells [1]. This enables efficient doping of hole-transport materials with deep HOMO levels, directly addressing the photovoltage limitations of commercial FK102 (1.06 V) and FK209 dopants [1]. Researchers can use this compound to synthesize MY11 for perovskite devices requiring enhanced open-circuit voltages.

Metal-Organic Supramolecular and Crystal Engineering Studies

The unique ability of 2-(1H-pyrazol-1-yl)pyrimidine (pyrapyr) to form both mononuclear and dinuclear Zn(II) complexes—including an unprecedented simultaneous tetra-/hexacoordinate geometry—makes this ligand uniquely suited for investigating anion-π interactions and designing 1D columnar supramolecular architectures [1]. The imidazolyl analog (imipyr) cannot access this coordination landscape, making the pyrazolyl compound the mandatory choice for crystal engineering studies targeting heteroleptic or polynuclear Zn(II) assemblies.

Anti-Tubercular Lead Optimization Starting Scaffold

The 2-(1H-pyrazol-1-yl)pyrimidine core delivers anti-mycobacterial activity with MIC values of 6.25–25 µg/mL against M. tuberculosis H37Rv, positioning it as a validated starting point for medicinal chemistry campaigns [1]. The scaffold's activity is within 2- to 8-fold of rifampicin (3.12 µg/mL), and selected derivatives demonstrate selectivity over normal human cells, supporting further structure-activity relationship exploration.

EGFR-Targeted Anticancer Agent Development

Derivatives of 2-(1H-pyrazol-1-yl)pyrimidine show single-digit micromolar IC50 values (as low as 1.71 µM) against oral squamous cell carcinoma SCC-25 cells with 10- to 34-fold selectivity over normal HEK293T cells [1]. Combined with molecular docking evidence of stable EGFR kinase binding, this scaffold offers a quantifiably selective starting point for EGFR-targeted anticancer drug discovery programs.

Quote Request

Request a Quote for 2-(1H-Pyrazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.